N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide
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Description
N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide is a useful research compound. Its molecular formula is C15H17FN2O2S and its molecular weight is 308.37. The purity is usually 95%.
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Scientific Research Applications
Alkylation of Sulfamic Esters
Research by Debbabi, Beji, and Baklouti (2005) explored the alkylation of sulfamic esters using 4-fluorobenzyl bromide. This process allows the preparation of N-dialkyled products or corresponding ethers by breaking the O–SO2 bond under liquid-liquid phase transfer conditions (Debbabi, Beji, & Baklouti, 2005).
Synthesis of Alpha-fluorosulfonamides
Hill, Liu, and Taylor (2004) demonstrated the synthesis of alpha-fluorosulfonamides through electrophilic fluorination of tertiary sulfonamides. This method utilized N-fluorobenzenesulfonimide as the fluorinating agent and introduced the dimethoxybenzyl group as a new sulfonamide protecting group (Hill, Liu, & Taylor, 2004).
Sulfoxidation of Alkenes and Alkynes
Zhang, Wong, Wu, Lauw, Huang, Webster, and Chi (2016) developed a short-route synthesis of sulfoxides. They used thiols with alkenes or alkynes under mild, metal-free conditions, employing N-Fluorobenzenesulfonimide (NFSI) as both a radical initiator and an efficient oxidant (Zhang et al., 2016).
Synthesis of 4H‐1‐Benzopyrans
Bunce, Rogers, Nago, and Bryant (2008) demonstrated the formation of highly functionalized 4H-1-benzopyrans by treating 2-fluoro-5-nitrobenzyl bromide with active methylene compounds. This process involves a tandem SN2-SNAr reaction sequence and produces products with good yields (Bunce, Rogers, Nago, & Bryant, 2008).
Fluoroamines via Chiral Cyclic Sulfamidates
Posakony and Tewson (2002) synthesized N-benzyl fluoroamines using cyclic sulfamidates derived from β-amino alcohols. This research provides insights into creating fluoroamines with high chemical efficacy (Posakony & Tewson, 2002).
Inhibition of Carbonic Anhydrase Isozyme IX
Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, and Supuran (2003) studied the inhibition of the tumor-associated isozyme carbonic anhydrase (CA) IX using two series of halogenated sulfonamides. This research highlights the potential of designing potent CA IX-selective inhibitors, which could have applications as antitumor agents (Ilies et al., 2003).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-12-6-8-13(9-7-12)10-17-21(19,20)18-11-14-4-2-3-5-15(14)16/h2-9,17-18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELHUZGQELEXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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